N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15216567
Molecular Formula: C25H25F3N4O2
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25F3N4O2 |
|---|---|
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C25H25F3N4O2/c1-15-5-8-18(9-6-15)22-23(25(26,27)28)31-32-21(13-16(2)30-24(22)32)29-12-11-17-7-10-19(33-3)20(14-17)34-4/h5-10,13-14,29H,11-12H2,1-4H3 |
| Standard InChI Key | YTOKWRMZQQWIDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCCC4=CC(=C(C=C4)OC)OC)C |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is characterized by its unique structure, which includes a methoxy-substituted phenyl group and a trifluoromethyl group, contributing to its potential biological activity and chemical stability. The molecular weight of this compound is approximately 470.5 g/mol.
Synthesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic synthesis techniques. These routes often require careful optimization of reaction conditions to achieve high yields and purity. Common steps may include condensation reactions, cyclization, and substitution reactions.
Potential Applications
This compound has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases such as cancer and inflammatory disorders. Its unique structure may also be leveraged in material science for developing new functional materials.
Research Findings and Future Directions
While specific biological mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors. Further research is needed to fully explore its pharmacological properties and potential therapeutic uses.
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